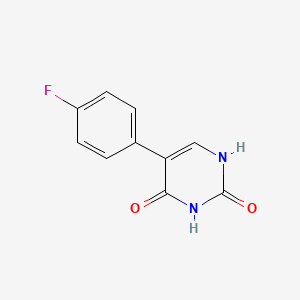

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

Description

Overview of the Pyrimidinedione Chemical Class in Contemporary Chemical Research

The pyrimidinedione structure, also known as a uracil (B121893) ring system, is a fundamental heterocyclic motif that has garnered significant attention in contemporary chemical research. Its derivatives are investigated for a wide spectrum of pharmacological activities. mdpi.comnih.gov

The history of pyrimidine (B1678525) chemistry is deeply intertwined with the foundational discoveries of biochemistry. The journey began with the isolation of the nucleobases cytosine, thymine (B56734), and uracil, which are the fundamental building blocks of nucleic acids, DNA and RNA. nih.govnih.gov This inherent biological role established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. nih.gov

In the mid-20th century, the field expanded dramatically with the synthesis of halogenated pyrimidines, developed as potential anti-tumor agents following the observation that some tumors preferentially incorporate uracil over thymine. nih.gov This research led to the development of iconic chemotherapeutic agents like 5-Fluorouracil (B62378) (5-FU), which functions by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. nih.govnih.gov This success spurred decades of research into modifying the pyrimidine core at various positions to create analogues with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov The pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), further cementing its importance. nih.gov

Table 1: Key Milestones in Pyrimidine Research

| Decade | Milestone | Significance |

|---|---|---|

| 1800s | Isolation of alloxan (B1665706) from uric acid oxidation. rsc.org | Early isolation of a pyrimidine derivative. |

| Early 1900s | Identification of uracil, thymine, and cytosine. nih.gov | Established the fundamental role of pyrimidines in nucleic acids. |

| 1940s-1950s | Discovery of the role of pyrimidines in vitamins (thiamine, riboflavin). nih.gov | Broadened the known biological functions of the pyrimidine core. |

| 1950s | Synthesis of 5-Fluorouracil (5-FU). nih.govnih.gov | Landmark achievement in cancer chemotherapy, establishing pyrimidines as key antimetabolites. |

The pyrimidine core is indispensable to life. As constituents of DNA (cytosine, thymine) and RNA (cytosine, uracil), pyrimidines are central to the storage and transcription of genetic information. smolecule.com Beyond this primary role, pyrimidine derivatives are crucial for various metabolic pathways. smolecule.com For instance, nucleotides like Uridine Triphosphate (UTP) are involved in the synthesis of glycogen, while Cytidine Triphosphate (CTP) is essential for lipid metabolism. smolecule.com The body synthesizes these molecules through de novo or salvage pathways, highlighting an intricate and highly regulated metabolic network built around the pyrimidine scaffold. smolecule.com

Specific Focus on 5-Substituted Pyrimidinediones and Their Academic Relevance

While the pyrimidinedione ring can be modified at several positions, substitution at the C-5 position has been a particularly fruitful area of research. This position is directly involved in the interaction of key enzymes; for example, the methyl group at the C-5 position of thymine is critical for its recognition. Modifying this position can therefore dramatically alter the biological activity of the molecule, leading to the development of enzyme inhibitors and other therapeutic agents. nih.gov Research has shown that the nature of the C-5 substituent is a key determinant of the antimycobacterial and antiviral activity of pyrimidine nucleosides.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl group, in particular, offers several advantages. Fluorine is highly electronegative and small, allowing it to replace a hydrogen atom without significantly increasing the molecule's size. researchgate.net This substitution can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug. researchgate.net

Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and potency of a ligand. researchgate.net

Modulate Lipophilicity: The introduction of a fluorine atom generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

These properties are leveraged in numerous approved drugs, where the fluorophenyl group is a key structural feature for achieving desired therapeutic effects.

The rationale for investigating 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione stems from the convergence of the principles outlined above. The structure combines the biologically significant pyrimidinedione (uracil) core with the pharmacologically advantageous 4-fluorophenyl group at the strategic C-5 position.

The academic interest in this compound is based on the hypothesis that this specific combination could yield a molecule with valuable biological properties. Research on structurally related compounds supports this rationale. For example, a pyrazoline derivative also containing a 5-(4-fluorophenyl) moiety has demonstrated promising antiviral activity, suggesting that this substituent is conducive to producing bioactive molecules. nih.gov The fluorine substitution is expected to enhance metabolic stability and lipophilicity, making the compound an interesting candidate for biological screening. smolecule.com Potential areas of investigation for this compound include its use as an enzyme inhibitor or as a modulator of various cellular pathways. smolecule.com

Review of Current Research Paradigms and Knowledge Gaps Pertaining to the Compound

The synthesis of 5-aryl pyrimidinediones can be approached through various synthetic routes. Modern methods often involve multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. For instance, a method for synthesizing a structurally similar compound, 6-(4-fluorophenyl)-1,4-dihydro-2-hydroxy-4-oxopyrimidine-5-carbonitrile, involves a one-pot reaction between an aldehyde, a cyanoacetate, urea (B33335), and a catalyst. chemijournal.com Such synthetic strategies are indicative of the current paradigms in the field, focusing on efficiency and molecular diversity.

Despite the strong rationale for its investigation, a significant knowledge gap exists regarding the specific biological activities of this compound. A thorough review of scientific literature reveals a scarcity of published in-depth studies focused on this particular molecule. While it is available as a research chemical, its synthesis, characterization, and biological evaluation are not extensively documented in peer-reviewed journals.

Table 2: Summary of Research Status

| Aspect | Current Understanding | Knowledge Gaps |

|---|---|---|

| Synthesis | Plausible synthetic routes can be inferred from similar 5- and 6-aryl pyrimidinediones. chemijournal.com | No widely published, optimized synthesis specifically for this compound is available. |

| Biological Activity | Potential for antiviral or enzyme inhibitory activity is hypothesized based on related structures. nih.govsmolecule.com | Lack of concrete, published in vitro or in vivo data. The specific biological targets are unknown. |

| Pharmacokinetics | The 4-fluorophenyl group is expected to confer enhanced metabolic stability. smolecule.com | No experimental data on absorption, distribution, metabolism, or excretion (ADME) is available. |

The primary knowledge gap, therefore, is the absence of comprehensive biological and pharmacological profiling. Future research would be necessary to isolate or synthesize the compound, confirm its structure, and screen it against a panel of biological targets (e.g., viral polymerases, kinases, or other enzymes) to uncover its potential utility in medicinal chemistry.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHEJULQADVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 5 4 Fluorophenyl 2,4 1h,3h Pyrimidinedione and Its Analogues

Classical and Contemporary Approaches to Pyrimidinedione Synthesis

Cyclocondensation Reactions Employing Ureic Precursors and Ketones

The foundational approach to constructing the pyrimidinedione ring system often involves the cyclocondensation of a urea (B33335) or thiourea (B124793) derivative with a β-dicarbonyl compound. This method remains a staple in heterocyclic chemistry for its reliability. In the context of synthesizing 5-arylpyrimidinediones, this typically involves the reaction of urea with a suitably substituted β-ketoester.

For the synthesis of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione, a key intermediate would be an α-(4-fluorophenyl)-β-ketoester. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration to yield the final pyrimidinedione ring. The reaction is typically catalyzed by an acid. organic-chemistry.org

A general representation of this reaction is outlined below:

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| Urea/Thiourea | α-(4-fluorophenyl)-β-ketoester | Acid catalyst, Heat | This compound |

This method's primary advantage is the direct formation of the desired heterocyclic core. However, the synthesis of the required substituted β-ketoester can sometimes be a multi-step process.

Multi-Component Reactions for Diversified Pyrimidinedione Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, which aligns with the principles of green chemistry by reducing waste, time, and energy consumption. nih.gov The Biginelli reaction, a well-known MCR, is particularly relevant for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinediones. organic-chemistry.orgwikipedia.org

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govwikipedia.org To synthesize a precursor to this compound, 4-fluorobenzaldehyde (B137897) would be used as the aldehyde component.

The reaction typically proceeds as follows:

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | Brønsted or Lewis acid | 4-(4-Fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

The resulting dihydropyrimidinone can then be dehydrogenated using various oxidizing agents to afford the corresponding pyrimidinedione. The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents on the pyrimidinedione ring by simply varying the starting components. mdpi.com

Regioselective Synthesis and Functionalization Protocols

The regioselective synthesis and functionalization of the pyrimidinedione core are critical for generating a library of analogues for structure-activity relationship studies. The direct synthesis of 5-substituted pyrimidinediones can be achieved through the careful selection of starting materials, as seen in the cyclocondensation and multi-component reactions.

Furthermore, a pre-formed pyrimidinedione ring can be selectively functionalized. For instance, the C-5 position of the pyrimidinedione ring can be halogenated and then subjected to cross-coupling reactions to introduce the 4-fluorophenyl group. This approach offers a high degree of control over the final structure.

Recent advancements have focused on developing novel methods for the regioselective construction of substituted pyrazoles and other heterocycles, which can provide insights into the functionalization of pyrimidinediones. mdpi.commdpi.comthieme.de For example, methods for the regioselective synthesis of 5-azaindazoles have been developed based on the intramolecular amination of 5-acyl-4-pyridones. rsc.org Such strategies highlight the ongoing efforts to achieve precise control over the substitution patterns of heterocyclic compounds.

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidinediones.

In the context of the Biginelli reaction, microwave irradiation has been shown to significantly improve the efficiency of the synthesis of dihydropyrimidinones. organic-chemistry.org The rapid heating provided by microwaves can overcome activation energy barriers more effectively, leading to a faster and cleaner reaction.

A comparative study of conventional heating versus microwave irradiation for a Biginelli-type reaction might show the following:

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

| Microwave Irradiation | Minutes | High |

The use of microwave-assisted synthesis represents a significant advancement in the efficient production of this compound and its analogues.

Palladium Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for introducing aryl substituents onto heterocyclic scaffolds. wikipedia.orgresearchgate.netjocpr.com

For the synthesis of this compound, a key strategy involves the coupling of a 5-halopyrimidinedione (e.g., 5-bromo- or 5-iodopyrimidinedione) with 4-fluorophenylboronic acid in a Suzuki-Miyaura reaction. researchgate.netdntb.gov.ua This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov

The general scheme for a Suzuki-Miyaura coupling is as follows:

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 5-Halopyrimidinedione | 4-Fluorophenylboronic acid | Pd(0) catalyst, Base | This compound |

Alternatively, the Heck reaction can be employed to couple a 5-halopyrimidinedione with 4-fluorostyrene, followed by oxidation of the resulting styryl group. nih.govmdpi.comorganic-chemistry.org These palladium-catalyzed methods offer a high degree of functional group tolerance and are highly effective for the synthesis of a wide range of 5-arylpyrimidinedione analogues. nih.gov

Green Chemistry Approaches in Pyrimidinedione Synthesis

The principles of green chemistry are being progressively integrated into the synthesis of pyrimidinedione derivatives to minimize environmental impact. These approaches prioritize the use of safer solvents, reduce reaction times, and enhance energy efficiency. Key advancements include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of one-pot multicomponent reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For pyrimidinedione synthesis, it provides rapid heating, leading to drastically reduced reaction times—often from hours to minutes—and frequently results in higher product yields and purity. mdpi.comnih.gov This technique is particularly effective for condensation reactions, such as those involving chalcones and urea or thiourea, to form the pyrimidine (B1678525) core. juniperpublishers.com The efficiency of microwave-assisted organic synthesis (MAOS) establishes it as a viable and environmentally friendlier alternative to traditional protocols. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, which utilizes ultrasonic irradiation, promotes chemical reactions through acoustic cavitation. This method has been successfully applied to the synthesis of pyrimidine derivatives, demonstrating a marked reduction in reaction times and an increase in product yields compared to conventional approaches. mdpi.comnih.gov The advantages of using ultrasound include milder reaction conditions and improved efficiency, making it a valuable green methodology. nih.govnih.gov For instance, the synthesis of pyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions can be completed in 20-30 minutes with high yields. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby avoiding the need for isolating intermediates. This approach aligns with green chemistry principles by reducing solvent usage, waste generation, and energy consumption. nih.gov The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, has been adapted using green catalysts and solvent-free conditions. acs.org One-pot protocols have been developed for various pyrimidine derivatives, including those incorporating a 5-(4-fluorophenyl) moiety, showcasing the versatility and sustainability of this strategy. nih.gov

| Method | Key Advantages | Typical Reaction Time | Common Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. mdpi.comjuniperpublishers.com | Minutes | Solvent-free or high-boiling point solvents. |

| Ultrasound-Assisted Synthesis | Milder conditions, shorter reaction times, higher yields. nih.gov | 20-60 minutes | Liquid medium at ambient or slightly elevated temperatures. nih.gov |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov | Varies (minutes to hours) | Often catalyzed by green catalysts (e.g., lanthanum triflate), sometimes solvent-free. nih.gov |

Derivatization Strategies at Key Positions (N-1, N-3, C-5, C-6)

The pharmacological potential of the this compound scaffold can be systematically explored through derivatization at its key reactive sites: the nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 5 and 6. These modifications allow for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

Introduction of Heterocyclic and Homocyclic Moieties

Attaching additional ring systems to the pyrimidinedione core is a common strategy to expand structural diversity and modulate biological activity.

N-1 and N-3 Positions: The nitrogen atoms of the uracil (B121893) ring are frequent targets for alkylation and arylation. For instance, a four-component, palladium-catalyzed reaction can be used to synthesize derivatives like 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, which introduces a homocyclic (cyclohexyl) group at N-3 and an aryl (p-tolyl) group at N-1. mdpi.com Regioselective alkylation can be challenging due to the presence of two reactive nitrogen atoms, but specific reaction conditions can favor substitution at one position over the other. nih.govresearchgate.net This allows for the controlled introduction of various substituents to probe structure-activity relationships.

C-5 and C-6 Positions: The C-5 and C-6 positions of the pyrimidine ring offer further opportunities for functionalization. Direct C-H arylation methods have been developed for the regioselective synthesis of 5-aryl and 6-aryl uracils. acs.orgnih.gov The choice of catalyst system can direct the arylation to either the C-5 or C-6 position. nih.gov Furthermore, sequential cross-coupling reactions, such as Sonogashira-Hagihara followed by Suzuki-Miyaura, enable the synthesis of complex derivatives like 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils, demonstrating the feasibility of introducing diverse groups at these positions. nih.gov A notable example at the C-5 position involves the Knoevenagel condensation to attach a pyrazole (B372694) moiety, resulting in compounds such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones. nih.gov

| Position(s) | Type of Moiety Introduced | Synthetic Strategy | Example Compound Class |

|---|---|---|---|

| N-1, N-3 | Homocyclic and Aryl groups | Pd-catalyzed four-component reaction. mdpi.com | N1-Aryl-N3-alkyl-pyrimidinediones. mdpi.com |

| C-5 | Heterocyclic (Pyrazole) | Knoevenagel condensation. nih.gov | 5-(Pyrazolylmethylene)pyrimidinetriones. nih.gov |

| C-6 | Aryl and Arylethynyl groups | Sequential Sonogashira and Suzuki cross-coupling. nih.gov | 6-Alkynyl-5-aryluracils. nih.gov |

Manipulation of the 4-Fluorophenyl Group

The 4-fluorophenyl group at the C-5 position is a critical pharmacophore in many bioactive molecules, including several Type II statins where it is attached to various heterocyclic cores like pyrimidine, pyrrole, or pyridine. nih.gov Rather than direct substitution on the fluorophenyl ring itself, synthetic strategies often involve incorporating this entire moiety into larger, more complex structures to enhance or modify activity and metabolic stability.

Computational and Theoretical Investigations: Molecular Modeling and Dynamics Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione, DFT calculations, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry to its most stable conformation. acu.edu.inajchem-a.comajchem-a.com This process yields crucial data on structural parameters such as bond lengths, bond angles, and dihedral angles. ajchem-a.comajchem-a.com

These theoretical calculations allow for the prediction of various molecular properties that are often in good agreement with experimental findings. acu.edu.inajchem-a.com The optimized structure serves as the foundation for further analyses, including vibrational frequency calculations and the exploration of the molecule's reactivity landscape. ajchem-a.comajchem-a.com

| Predicted Molecular Property | Methodology | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP with 6-311++G(d,p) basis set | Provides the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | DFT Calculations | Predicts the molecule's infrared (IR) spectrum, correlating to functional groups. |

| Electronic Properties | DFT Calculations | Determines dipole moment, polarizability, and other electronic characteristics. |

Frontier Molecular Orbital (FMO) theory is a key framework for explaining the structure and reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. nih.gov Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating its electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govemerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.govemerginginvestigators.org For similar fluorophenyl-containing heterocyclic compounds, these values have been calculated, providing insight into their electronic behavior. ajchem-a.com

| Parameter | Typical Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5743 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0928 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4815 | Difference between ELUMO and EHOMO, indicating kinetic stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acu.edu.inajchem-a.com It is used to identify reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.comajchem-a.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. ajchem-a.comresearchgate.net For pyrimidinedione derivatives, the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring are often identified as electron-rich centers. ajchem-a.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. rjpbcs.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and the target. A more negative score typically indicates a stronger and more favorable binding interaction. For pyrimidine derivatives targeting enzymes like tyrosine kinases or DPP-4, binding affinities can vary depending on the specific interactions formed within the active site. unar.ac.idnih.govdaneshyari.comnih.govnih.govmdpi.com

The binding mode describes the specific orientation and conformation of the ligand within the binding pocket. These simulations reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, halogen bonds, and pi-pi stacking, which are crucial for stabilizing the ligand-receptor complex. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Primary Interaction Types |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.5 | Hydrogen Bond, Hydrophobic |

| Polo-like kinase 1 (PLK1) | -7.9 | Hydrogen Bond, Halogen Bond |

| Bromodomain-containing protein 4 (BRD4) | -8.2 | Hydrogen Bond, Pi-Pi Stacking |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. nih.gov For pyrimidinedione-based compounds, the pyrimidine-dione core often forms hydrogen bonds with key residues like asparagine or cysteine. nih.gov The 4-fluorophenyl group can engage in hydrophobic or halogen bonding interactions with residues such as tyrosine, proline, or leucine. nih.govnih.gov Understanding these interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

| Compound Moiety | Interacting Amino Acid Residue (Example) | Interaction Type |

|---|---|---|

| Pyrimidinedione Ring (C=O, N-H) | Asn140, Cys136 | Conventional Hydrogen Bond |

| 4-Fluorophenyl Ring | Tyr97, Pro82 | Hydrophobic (Pi-Alkyl, Pi-Pi Stacking) |

| Fluorine Atom | Asn258 | Halogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com Typically run for nanoseconds (ns), MD simulations are used to assess the stability of the docked complex and observe any significant conformational changes. nih.govnih.govnih.govresearchgate.netrsc.org

The stability of the protein-ligand complex during the simulation is often evaluated using several parameters:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. github.iocomputabio.com A stable complex is indicated by the RMSD value reaching a plateau with minimal fluctuations. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. github.iocomputabio.com Residues that interact with the ligand often show reduced fluctuation, indicating a stable binding interaction. nih.gov

MD simulations confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation period, providing stronger evidence for the proposed binding mode. nih.govresearchgate.net

| Parameter | Typical Result | Interpretation |

|---|---|---|

| Protein RMSD | Plateau at ~2.0 - 3.0 Å | The protein structure is stable throughout the simulation. nih.gov |

| Ligand RMSD | Low fluctuations relative to the protein backbone | The ligand remains stably bound in the active site. nih.gov |

| Residue RMSF | Low values (<2.0 Å) for binding site residues | Interacting residues are constrained, indicating stable contact. nih.gov |

| Radius of Gyration (Rg) | Consistent value with minimal fluctuation | The complex maintains a stable and compact conformation. |

Conformational Analysis and Energy Landscapes of the Compound

Detailed conformational analysis and the corresponding energy landscapes for this compound are not specifically described in the available scientific literature. While computational methods are frequently used to explore the conformational space of small molecules to identify low-energy and biologically relevant structures, the results of such analyses for this compound have not been published. This information would be valuable for understanding its three-dimensional structure and how it might influence its interaction with biological macromolecules.

In Silico Prediction of Structure-Property Relationships Relevant to Biological Systems

Specific in silico predictions of the structure-property relationships for this compound, particularly those relevant to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, are not available in dedicated studies. While general predictive models exist, detailed computational screening and the resulting data for this particular compound are not documented in the provided search results. Such in silico assessments are a critical component of modern drug discovery, helping to identify potential liabilities of a compound early in the development process.

Below is a table template that would typically be used to present such in silico predictions; however, due to the lack of specific data for this compound, it remains unpopulated.

| Property | Predicted Value |

| Absorption | |

| Human Intestinal Absorption (%) | |

| Caco-2 Permeability (logPapp) | |

| Distribution | |

| Volume of Distribution (VDss) | |

| Blood-Brain Barrier Permeability | |

| Metabolism | |

| CYP2D6 Inhibitor | |

| CYP3A4 Inhibitor | |

| Excretion | |

| Total Clearance | |

| Toxicity | |

| hERG Inhibition | |

| Ames Mutagenicity | |

| Hepatotoxicity | |

| This table is for illustrative purposes only, as specific data for this compound was not found. |

Elucidation of Molecular and Cellular Mechanisms of Action

Investigation of Enzyme Inhibition Profiles

The biological activity of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione and its analogs can be understood by examining their interactions with various enzyme systems. The core pyrimidinedione structure is a known privileged scaffold, and substitutions, such as the 4-fluorophenyl group at the C5 position, modulate its potency and selectivity against different enzymatic targets.

The structural similarity of this compound to the natural nucleobase uracil (B121893) suggests its potential to interfere with pyrimidine (B1678525) metabolism. Enzymes in this pathway are crucial for the synthesis of nucleotides required for DNA and RNA replication. nih.gov

One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes a critical step in the de novo pyrimidine biosynthesis pathway. nih.gov Inhibition of DHODH leads to the depletion of pyrimidines, which can arrest cell proliferation, making it a target in cancer and inflammatory diseases. nih.govresearchgate.net While direct inhibition data for this compound is not extensively documented, related fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) are well-known to disrupt this pathway. nih.gov 5-FU's active metabolites potently inhibit thymidylate synthase, another crucial enzyme in this pathway, leading to an imbalance in nucleotide pools and the incorporation of uracil and 5-FU into DNA. nih.govnih.gov

Uracil-DNA glycosylase (UDG) is another enzyme involved in pyrimidine metabolism and DNA repair, responsible for excising uracil from DNA. nih.gov The uracil scaffold itself is a known starting point for designing UDG inhibitors. researchgate.net Studies on uracil derivatives have identified compounds that inhibit human UDG, suggesting that molecules like this compound could potentially serve as scaffolds for developing such inhibitors. mdpi.com

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, which are critical regulators of cell signaling and proliferation.

Cyclin-Dependent Kinases (CDKs): Various 5-substituted pyrimidine derivatives have been explored as CDK inhibitors. nih.gov For instance, 2,4,5-substituted pyrimidines have been rationally designed as highly selective CDK9 inhibitors. researchgate.net Studies on 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines show that substitutions at the C5 position of the pyrimidine ring are important for potency, with a 5-fluoro substituent yielding a potent pan-CDK inhibitor. nih.gov This suggests that the 5-aryl substitution in this compound could be a key feature for interaction with the ATP-binding pocket of CDKs.

Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. mdpi.com Pyrimidine-based compounds, particularly thienopyrimidines and pyridopyrimidinones, have been developed as potent dual PI3K/mTOR inhibitors. nih.govnih.govsemanticscholar.org The design of these inhibitors often leverages the pyrimidine core to establish key interactions within the kinase hinge region.

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various kinases, illustrating the potential of this chemical class.

| Derivative Class | Target Kinase | Example Compound | Activity (IC50 / Ki) |

| N²-arylsulfonamido-5-formyl-pyrimidine | CDK2 | (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide | 0.8 nM (IC50) nih.gov |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | Compound 12u | 7 nM (IC50) nih.gov |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK1/CDK2/CDK9 | Compound 12e | 3-7 nM (Ki) nih.gov |

| Pyridopyrimidinone | PI3K / mTOR | Compound 7 | 98.8 nM / 197.9 nM (Cellular Activity) nih.gov |

| Thieno[3,2-d]pyrimidine Macrocycle | PI3Kα / PIM-1 | IBL-302 (Compound 31) | 0.2 nM / 18 nM (IC50) nih.gov |

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-hyperglycemic agents. The pyrimidinedione scaffold has been identified as a promising core for potent and selective DPP-4 inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies reveal that hydrophobic characteristics, influenced by substitutions on a phenyl ring, can positively impact DPP-4 inhibitory activity. nih.gov Several novel pyrimidinedione derivatives have demonstrated excellent DPP-4 inhibition and anti-hyperglycemic efficacy in preclinical models, highlighting the potential of this compound class. pnrjournal.comnih.gov

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a key enzyme in the viral life cycle and a major target for antiretroviral drugs. nih.govmdpi.com While nucleoside analogs are a major class of RT inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site are also critical. mdpi.comnih.gov A diketo acid derivative containing a 4-fluorophenyl group, 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester (RDS-1643), showed selective inhibitory activity against the RT-associated Ribonuclease H (RNase H) domain with an IC50 of approximately 13 µM. nih.gov This indicates that the 4-fluorophenyl moiety can be accommodated in binding sites of the enzyme.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a goal for anti-inflammatory therapies with reduced side effects. mdpi.com Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, with some showing high selectivity over the COX-1 isoform and demonstrating anti-inflammatory and antioxidant properties. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a nuclear enzyme crucial for DNA repair. researchgate.netnih.gov Its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. youtube.com Substituted and fused uracil derivatives have been synthesized as a new class of potent PARP-1 inhibitors, with optimization leading to compounds with IC50 values below 20 nM. nih.gov This demonstrates the suitability of the uracil scaffold for targeting the NAD+ binding site of PARP-1.

Transketolase (TKT): Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is essential for synthesizing the ribose needed for nucleotide production. nih.govmedchemexpress.com This pathway is often upregulated in tumor cells, making TKT a potential target for cancer therapy. researchgate.netnih.gov While specific pyrimidinedione inhibitors are not widely reported, the general strategy of targeting nucleotide metabolism suggests TKT as a plausible enzyme for interaction.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Positional Scanning and Substituent Effects on the Pyrimidinedione Core

The pyrimidinedione core offers several positions for chemical modification, each influencing the compound's interaction with its biological target. The nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 5 and 6 are particularly important for SAR studies.

Research on related pyrimidinedione derivatives has shown that the introduction of various substituents at the N-1 position can lead to a wide range of biological activities. For instance, in the context of antiviral agents, homocyclic moieties such as cyclopropyl (B3062369) and phenyl groups at the N-1 position have been shown to contribute significantly to antiviral activity. nih.gov The addition of a methyl linker between a cyclic group and the N-1 nitrogen has also been found to enhance the therapeutic index of certain pyrimidinedione analogues. nih.gov

The nature of the substituent at N-1 is a critical determinant of activity. Small, lipophilic groups may enhance membrane permeability, while larger, polar groups could improve solubility or introduce new binding interactions. The following table illustrates the general trends observed with N-1 substitutions on the pyrimidinedione core.

Table 1: Impact of N-1 Substitutions on the Biological Activity of Pyrimidinedione Derivatives

| N-1 Substituent | General Effect on Biological Activity | Rationale |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity | Allows for hydrogen bonding as a donor. |

| Small Alkyl (e.g., Methyl) | Variable, often modest increase | Can enhance lipophilicity and van der Waals interactions. |

| Acyclic Moieties | Can lead to substantial activity, highly dependent on fit in binding pocket. nih.gov | Flexible chains can adopt optimal conformations for binding. |

| Homocyclic Moieties (e.g., Cyclopropyl, Phenyl) | Significant increase in activity observed in some classes (e.g., antivirals). nih.gov | Rigid structures can provide a better fit into specific binding pockets. |

The C-5 and C-6 positions of the pyrimidinedione ring are also pivotal for modulating biological activity. The presence of the 4-fluorophenyl group at C-5 is a defining feature of the parent compound, and further substitutions at C-6 can fine-tune its pharmacological profile.

Studies on various pyrimidine (B1678525) derivatives have demonstrated that the C-5 position can tolerate a range of substituents, which can influence properties like lipophilicity and electronic character. The introduction of alkyl or aryl groups at this position can lead to enhanced biological effects.

The interplay between substituents at C-5 and C-6 is crucial. The presence of the 4-fluorophenyl group at C-5 already confers a degree of lipophilicity and specific electronic properties to the molecule. Therefore, substituents at C-6 must be chosen to complement these features to achieve optimal activity.

Table 2: Influence of C-6 Substitutions on the Biological Activity of 5-Aryl Pyrimidinedione Derivatives

| C-6 Substituent | General Effect on Biological Activity | Rationale |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity | Provides a neutral steric and electronic profile. |

| Small Alkyl (e.g., Methyl) | Can enhance activity | Increases lipophilicity and may improve binding through hydrophobic interactions. |

| Benzoyl Group | Significant increase in antiviral activity observed in some analogs. nih.gov | Introduces a large aromatic system that can engage in pi-stacking and other interactions. |

| Electron-Withdrawing Groups (e.g., -NO2) | Favorable for certain biological activities (e.g., antiviral). nih.gov | Can alter the electronic distribution of the pyrimidinedione ring, potentially enhancing binding. |

Role of the 4-Fluorophenyl Moiety in Modulating Activity

The 4-fluorophenyl group at the C-5 position is a key pharmacophoric element. The fluorine atom, in particular, has a profound impact on the molecule's properties. Fluorine is a highly electronegative atom that can alter the electronic distribution of the phenyl ring and participate in hydrogen bonding as an acceptor. This can lead to enhanced binding affinity and improved metabolic stability.

The presence of a halogen substitute in the phenyl moiety has been found to be essential for the inhibitory effects of certain kinase inhibitors. polyu.edu.hk Furthermore, in some series of anticancer agents, the 4-fluorophenyl group has been identified as a favorable substituent.

While 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione itself is not chiral, the introduction of chiral centers through substitution at the pyrimidinedione core or on its substituents can have a profound impact on biological activity. Chirality plays a pivotal role in drug-receptor interactions, as biological targets are often stereoselective.

The spatial arrangement of atoms in a molecule can dictate its ability to fit into a binding site. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active (the eutomer) and the other being inactive or even having undesirable effects (the distomer).

For derivatives of this compound, the introduction of a chiral center, for example, through an alkyl or a substituted benzyl (B1604629) group at N-1 or C-6, would necessitate the separation and individual testing of the enantiomers to fully understand the SAR. The absolute stereochemistry of chiral centers must be determined early in the drug development process to ensure the validity of the analysis.

The conformational flexibility of this compound and its derivatives is another critical factor influencing their biological activity. The ability of a molecule to adopt a specific three-dimensional conformation to fit into a receptor's binding site is often a prerequisite for its pharmacological effect.

The rotation of the 4-fluorophenyl ring around the C-5-C bond can be a key conformational determinant. The preferred orientation of this ring will be influenced by the nature of the substituents on the pyrimidinedione core. Computational analysis of related diaryl compounds has shown that there can be significant energy barriers to the rotation of aryl rings, which can lead to the existence of stable atropisomers. nih.gov

Constraining the conformational flexibility through the introduction of rigid linkers or bulky groups can sometimes lead to an increase in activity if the constrained conformation is the bioactive one. Conversely, if the conformational restriction prevents the molecule from adopting its optimal binding pose, a decrease in activity will be observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be valuable tools in the design of new derivatives of this compound with improved potency and selectivity.

QSAR studies on pyrimidine derivatives have highlighted the importance of various molecular descriptors in predicting their anticancer activity. nih.govnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, 2D-QSAR studies have indicated that bulky groups and certain topological descriptors can have a positive impact on the anticancer potential of pyrimidine derivatives. researchgate.net

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with well-defined biological activities. The model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. A successful QSAR model would not only accelerate the drug discovery process but also provide deeper insights into the molecular features that govern the biological activity of this class of compounds.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of pyrimidinedione derivatives, including compounds like this compound, primarily relies on Quantitative Structure-Activity Relationship (QSAR) studies. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the general methodology applied to analogous pyrimidine-based compounds provides a clear framework for how such models would be developed.

The process typically begins with the compilation of a dataset of pyrimidinedione analogs with experimentally determined biological activities (e.g., IC50 values). For each compound in the series, a set of molecular descriptors is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's physicochemical properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that predicts the biological activity based on the calculated descriptors. The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. A well-validated QSAR model can be instrumental in predicting the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Identification of Molecular Descriptors Correlating with Activity

Electronic Descriptors: These descriptors play a crucial role in the interaction of the molecule with its biological target. The presence of the electronegative fluorine atom on the phenyl ring of this compound significantly influences the electronic properties of the molecule. Key electronic descriptors often found to be important in QSAR models of similar compounds include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and accepting capabilities of the molecule, respectively.

Dipole moment: This descriptor can influence the molecule's orientation within a receptor binding site.

Partial atomic charges: The distribution of charges within the molecule can determine key electrostatic interactions with the target.

Steric Descriptors: The size and shape of the molecule are critical for its ability to fit into the binding pocket of a biological target. The 4-fluorophenyl group at the 5-position of the pyrimidinedione ring is a key structural feature. Important steric descriptors include:

Molecular weight and volume: These provide a general measure of the molecule's size.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological indices: These numerical values are derived from the graph representation of the molecule and encode information about its size, shape, and branching.

Hydrophobic Descriptors: The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and bind to hydrophobic pockets in target proteins.

LogP (partition coefficient): This is the most common descriptor for hydrophobicity and is frequently found to be a significant parameter in QSAR models of drug-like molecules.

The following table summarizes some of the key molecular descriptors that are often found to correlate with the biological activity of pyrimidine derivatives in QSAR studies.

| Descriptor Category | Descriptor Name | Description | Potential Relevance to this compound |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Influences interactions with electron-deficient regions of a biological target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Affects interactions with electron-rich regions of a biological target. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Can dictate the orientation of the molecule within a binding site. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A basic indicator of the size of the molecule. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Relates to the fit of the molecule in a binding pocket and van der Waals interactions. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key determinant of membrane permeability and binding to hydrophobic pockets. |

It is important to note that the specific descriptors that will have the most significant correlation with the biological activity of this compound would need to be determined through a dedicated QSAR study on a series of closely related analogs.

Preclinical Biological Evaluation Methodologies and Model Systems

Cell-Based Biological Response Assays

Following in vitro characterization, cell-based assays are essential to understand a compound's effect in a more complex biological context, assessing its permeability, cytotoxicity, and impact on cellular processes.

These assays are used to measure the effect of a compound on cell viability and growth. They are fundamental for initial cytotoxicity screening against cancer cell lines and for determining dose-response relationships.

MTS Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net Viable cells reduce the MTS tetrazolium compound to a colored formazan (B1609692) product, and the absorbance is measured. researchgate.net This method is widely used to determine the IC50 values of anticancer agents, including fluoropyrimidines like 5-FU, in various cancer cell lines. nih.govmdpi.com

SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total biomass. It is a robust and sensitive method for measuring drug-induced cytotoxicity.

The results from these assays are typically plotted as dose-response curves to calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

The table below shows example data that would be generated from cytotoxicity assays. Note: This is hypothetical data and not based on experimental results for 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione.

Table 2: Example Cytotoxicity Data (IC50) in Cancer Cell Lines| Cell Line | Cancer Type | Assay Type | Example IC50 (µM) |

|---|---|---|---|

| HCT116 | Colorectal Cancer | MTS | 15.4 |

| MCF-7 | Breast Cancer | SRB | 22.1 |

| A549 | Lung Cancer | MTS | 35.8 |

Flow cytometry is a powerful technique for analyzing individual cells within a population. It is extensively used to determine how a compound affects cell cycle progression and whether it induces programmed cell death (apoptosis).

Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). youtube.comyoutube.com The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). youtube.comyoutube.com Treatment with 5-FU, for example, has been shown to cause an accumulation of cells in the S phase. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis is a desired outcome for many anticancer drugs. A common method involves co-staining cells with Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity (late apoptosis or necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies have used this method to quantify apoptosis in response to 5-FU treatment. nih.govmdpi.com

To delve deeper into the mechanism of action, researchers analyze changes in gene and protein expression following compound treatment.

Gene Expression Analysis: Techniques like quantitative Real-Time PCR (qRT-PCR) are used to measure changes in the messenger RNA (mRNA) levels of specific genes. For instance, the expression of genes involved in cell signaling pathways, such as SMAD4 and TGFB1, has been assessed in colorectal cancer cells after treatment with 5-FU to understand its impact on these pathways. mdpi.com

Protein Level Analysis: Western blotting is the most common method to detect and quantify specific proteins. This technique can confirm if changes in gene expression translate to changes at the protein level. For example, one could analyze the levels of proteins involved in cell cycle control (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins) to further elucidate the compound's mechanism of action.

In Vivo Preclinical Models for Pathway Exploration

The exploration of a compound's impact on biochemical pathways within a living organism is a critical step in preclinical evaluation. For a novel compound like this compound, researchers would utilize various in vivo models to understand its mechanism of action and effects on physiological and pathological processes.

Rodent models, primarily mice and rats, are fundamental in assessing how a chemical compound perturbs biochemical pathways. To investigate the effects of this compound, researchers would likely select specific strains of rodents based on the hypothesized target pathway. For instance, if the compound is predicted to inhibit a particular enzyme, tissues from treated animals would be analyzed to measure the activity of this enzyme and related proteins in the pathway.

Methodologies would involve the collection of tissue samples (e.g., liver, brain, tumor tissue) at various time points following administration of the compound. These samples would then be subjected to a range of biochemical assays. For example, enzyme-linked immunosorbent assays (ELISAs) or radiometric assays could be used to quantify the activity of specific enzymes. Western blotting could be employed to measure the expression levels of key proteins within a signaling cascade, providing insights into pathway modulation.

Table 1: Representative Enzyme Activity Assays in Rodent Tissues

| Assay Type | Target Enzyme/Protein | Tissue Sample | Measurement |

| Kinase Activity Assay | e.g., Protein Kinase B (Akt) | Tumor, Liver | Phosphorylation of a substrate |

| Protease Activity Assay | e.g., Caspase-3 | Tumor | Cleavage of a fluorogenic substrate |

| Metabolic Enzyme Assay | e.g., Cytochrome P450 | Liver | Rate of substrate metabolism |

Confirming that a compound binds to its intended molecular target in a living animal is a crucial step known as target engagement. This is essential to link the biochemical effects of the compound to its direct interaction with the target. For this compound, several advanced techniques could be utilized to evaluate target engagement in animal models.

One common method is the use of positron emission tomography (PET) imaging. This involves synthesizing a radiolabeled version of the compound or a competing ligand. When administered to an animal, the distribution and binding of the radiotracer to the target can be visualized and quantified in real-time. Another approach is the cellular thermal shift assay (CETSA), which can be adapted for in vivo use to assess changes in the thermal stability of the target protein upon compound binding in tissue samples.

Table 2: Methodologies for In Vivo Target Engagement

| Methodology | Principle | Animal Model | Outcome |

| Positron Emission Tomography (PET) | Non-invasive imaging of a radiolabeled ligand binding to its target. | Mouse, Rat | Quantification of target occupancy in specific tissues. |

| In Vivo Cellular Thermal Shift Assay (CETSA) | Measurement of target protein stabilization in tissues after drug treatment. | Mouse | Evidence of direct target binding in a physiological setting. |

| Ex Vivo Autoradiography | Imaging of radioligand binding in tissue sections after in vivo drug administration. | Rat | High-resolution visualization of target engagement in specific brain or tissue regions. |

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a drug. In preclinical research models, PD biomarker studies are designed to demonstrate that the compound is having the desired effect on the biological pathway it is intended to modulate. For this compound, this would involve identifying and measuring biomarkers that are downstream of its direct target.

These biomarkers can be measured in various biological samples, including blood, urine, and tissue biopsies. For example, if the compound is an inhibitor of a signaling pathway, the phosphorylation status of a downstream protein could serve as a PD biomarker. If it affects gene expression, changes in mRNA levels of target genes could be quantified using techniques like quantitative real-time PCR (qPCR).

Table 3: Examples of Pharmacodynamic Biomarkers in Preclinical Models

| Biomarker Type | Analytical Method | Biological Sample | Information Gained |

| Protein Phosphorylation | Western Blot, ELISA | Tissue, Blood cells | Modulation of signaling pathway activity. |

| Gene Expression (mRNA) | qPCR, RNA-Sequencing | Tissue, Blood | Changes in target gene transcription. |

| Metabolite Levels | Mass Spectrometry | Plasma, Urine | Alterations in metabolic pathways. |

Role of 5 4 Fluorophenyl 2,4 1h,3h Pyrimidinedione As a Research Probe and Chemical Biology Tool

A Versatile Scaffold for Rational Ligand Design in Chemical Biology

The structural framework of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione offers a valuable starting point for the rational design of ligands with high affinity and selectivity for a variety of biological targets. The pyrimidinedione core can engage in multiple hydrogen bonding interactions, mimicking the natural recognition patterns of nucleobases, while the fluorophenyl substituent provides opportunities for hydrophobic and specific aromatic interactions within protein binding pockets.

Crafting Specificity: The Design of Enzyme Inhibitors and Activators

The uracil (B121893) core of this compound has been extensively utilized as a scaffold in the design of enzyme inhibitors. Modifications at various positions of the pyrimidine (B1678525) ring allow for the fine-tuning of inhibitory activity and selectivity against specific enzymes. Uracil derivatives are known to target a wide array of enzymes, and the introduction of a 4-fluorophenyl group can enhance potency and modulate pharmacokinetic properties.

For instance, the general class of uracil derivatives has been a focus in the development of inhibitors for enzymes crucial in disease pathways, such as thymidylate synthase, a key target in cancer chemotherapy. While direct studies on this compound as an inhibitor are not extensively detailed in publicly available literature, the principles of rational drug design strongly support its potential in this area. The fluorophenyl group can be strategically employed to exploit specific hydrophobic pockets within an enzyme's active site, thereby increasing binding affinity and specificity.

Table 1: Examples of Uracil Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Therapeutic Area |

| 5-Substituted Uracils | Thymidylate Synthase | Cancer |

| Fused Uracils | Dihydropyrimidine Dehydrogenase | Cancer |

| Uracil-Hybrids | Reverse Transcriptase | Antiviral |

This table is illustrative and based on the broader class of uracil derivatives.

Illuminating Cellular Processes: Development of Fluorescent Probes for Cellular Imaging

While specific examples of fluorescent probes directly derived from this compound are not prominently documented, the uracil scaffold is a promising platform for the development of such tools. The synthesis of fluorescent probes often involves conjugating a fluorophore to a molecule that targets a specific cellular component. The 5-position of the uracil ring is a common site for modification and could be used to attach a fluorescent reporter group. The 4-fluorophenyl moiety could serve to modulate the photophysical properties of the resulting probe or to enhance its cellular uptake and localization. The development of such probes would enable real-time visualization of biological processes and the intracellular fate of uracil-based compounds.

A Tool for Discovery: Application in Exploring Novel Biochemical Pathways

The ability of this compound and its derivatives to interact with specific biological targets makes them valuable tools for exploring and dissecting complex cellular processes. By observing the downstream effects of these interactions, researchers can gain insights into previously unknown biochemical pathways and molecular targets.

Untangling Complexity: Dissecting Complex Cellular Networks

Introducing a molecule like this compound into a cellular system can create specific perturbations. By analyzing the cellular response to this compound, for example, through transcriptomic or proteomic approaches, researchers can map out the interconnected signaling pathways that are affected. This approach can help to identify key nodes and regulatory points within a network that may be amenable to therapeutic intervention.

Unmasking New Players: Elucidating Undiscovered Molecular Targets

Derivatives of this compound can be functionalized to create chemical probes for target identification studies. For instance, by attaching a reactive group or a tag for affinity purification, these probes can be used to covalently label or pull down their interacting protein partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel molecular targets for the compound and potentially for new drug development efforts.

Advancing Knowledge: Contribution to Understanding Fundamental Biological Processes

The study of how this compound and its analogs interact with cellular machinery contributes to a more profound understanding of fundamental biological processes. For example, investigating the mechanisms by which these compounds are metabolized, transported across cell membranes, and interact with nucleic acid-related enzymes provides valuable information about the intricacies of nucleotide metabolism and its role in health and disease.

Insights into Pyrimidine Metabolism and Nucleic Acid Regulation

There is a lack of specific studies utilizing this compound to gain insights into pyrimidine metabolism and the regulation of nucleic acids. The metabolism of pyrimidines is a critical pathway for the synthesis of DNA and RNA precursors. frontiersin.org Chemical probes are often used to investigate the enzymes and regulatory mechanisms within this pathway. For instance, analogues of pyrimidine can act as inhibitors or substrates for enzymes involved in nucleotide biosynthesis, thereby helping to elucidate their function and regulatory control.

While research on related molecules exists, the direct application of this compound as a tool to study these processes has not been a focus of the available research. The introduction of a 4-fluorophenyl group at the 5-position of the pyrimidinedione ring could theoretically influence its interaction with metabolic enzymes, potentially offering a unique tool for studying this pathway. However, without empirical data, its specific utility remains speculative.

Role in Signaling Cascade Investigations

Similarly, the role of this compound in the investigation of signaling cascades is not described in the current body of scientific literature. Pyrimidine derivatives can sometimes influence cellular signaling pathways, either directly by interacting with signaling proteins or indirectly by affecting the levels of nucleotides that can act as signaling molecules.

The investigation of signaling cascades often employs small molecules to modulate the activity of specific proteins, such as kinases or phosphatases. While pyrimidine scaffolds are found in some kinase inhibitors, there is no specific evidence to suggest that this compound has been developed or utilized as a selective probe for any particular signaling pathway. Future research may explore the potential of this and similar compounds as modulators of cellular signaling, but at present, there are no detailed findings to report in this area.

Future Directions and Interdisciplinary Research Frontiers

Development of Advanced Synthetic Strategies for Complex Analogues

Future research will heavily focus on the creation of more intricate and diverse analogs of 5-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione. The development of advanced synthetic methodologies is crucial for accessing novel chemical space and improving the pharmacological properties of these compounds. Strategies are being devised to introduce greater three-dimensionality and to functionalize the core structure in previously inaccessible ways. This includes the synthesis of derivatives with varied substituents on both the pyrimidine (B1678525) and the fluorophenyl rings to fine-tune their biological activity. nih.govnih.gov The exploration of novel heterocyclic ring systems fused to the pyrimidine core is another promising avenue for generating structural diversity and novel intellectual property.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. mdpi.com This multi-targeting approach can offer superior efficacy, especially in complex diseases driven by multiple pathological pathways. mdpi.comnih.gov Future research on this compound derivatives will likely involve the rational design of compounds that can modulate several key proteins simultaneously. For instance, a single compound could be engineered to inhibit multiple kinases involved in a particular cancer signaling cascade, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance. nih.gov

Mechanistic Studies at Atomic Resolution (e.g., Co-crystallography with Targets)

A deep understanding of how a drug molecule binds to its target is fundamental for rational drug design. High-resolution structural biology techniques, particularly X-ray crystallography, are invaluable for elucidating these interactions at an atomic level. nih.gov Obtaining co-crystal structures of this compound analogs bound to their protein targets can reveal the precise binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This detailed structural information provides a roadmap for optimizing the inhibitor's potency and selectivity. For example, the crystal structure of a related pyrazole (B372694) derivative bound to p38 MAP kinase revealed a crucial hydrogen bond that contributed to its selectivity, guiding further optimization efforts. nih.gov

Expanding Applications as Research Tools in Emerging Biological Disciplines

Beyond their direct therapeutic applications, potent and selective derivatives of this compound can serve as valuable chemical probes to explore complex biological systems. These molecules can be used to dissect signaling pathways, validate new drug targets, and study the physiological roles of specific enzymes. As our understanding of biology deepens, these compounds will find applications in emerging fields such as chemical biology and systems pharmacology. By selectively perturbing the function of a single protein within a complex network, these research tools can help to unravel the intricate molecular mechanisms that govern cellular processes in both health and disease.

Q & A

Q. What are the key steps and reagents for synthesizing 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione in laboratory settings?

The synthesis typically involves cyclocondensation reactions using substituted fluorophenyl precursors and urea derivatives. For example:

- Step 1 : React 4-fluorobenzaldehyde with ethyl acetoacetate under acidic conditions to form a chalcone intermediate.

- Step 2 : Perform a Biginelli-like reaction with urea or thiourea in the presence of a catalyst (e.g., HCl or acetic acid) to cyclize into the pyrimidinedione core .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) is critical for isolating the product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR Spectroscopy : - and -NMR confirm the fluorophenyl substitution and pyrimidinedione backbone.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., analogous structures show C-F bond distances of ~1.35 Å and dihedral angles <10° between aromatic rings) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Storage : Store at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the pyrimidinedione ring.

- pH Sensitivity : Avoid prolonged exposure to strong acids/bases (>2 M) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use software like AutoDock Vina with the compound’s SMILES (e.g.,

C1=CC(=CC=C1F)C2=NC(=O)NC(=O)N2) to model binding to dihydrofolate reductase (DHFR) or thymidylate synthase. - DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect enhances hydrogen-bonding at C2 and C4 positions) .

Q. How do crystallographic data resolve contradictions in reported bioactivity profiles?

- Case Study : Discrepancies in IC values against cancer cell lines may arise from polymorphic forms. Single-crystal X-ray data (e.g., space group P/c, Z=4) reveal hydrogen-bonding networks that influence solubility and target engagement .

- Mitigation : Compare diffraction patterns of bioactive vs. inactive batches to identify critical packing motifs .

Q. What methodologies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Q. How do solvent effects and reaction kinetics influence yield in large-scale syntheses?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce yield due to side reactions. Kinetic studies (monitored via HPLC) show optimal reaction times of 12–16 hours at 80°C .

Q. What mechanistic insights explain its potential antiviral activity?

- Enzyme Inhibition : The compound’s planar structure may intercalate into viral RNA or inhibit viral polymerases.

- Fluorine Role : The 4-fluorophenyl group enhances membrane permeability (logP ~2.1) and resistance to metabolic degradation .

Methodological Best Practices

- Data Reproducibility : Validate synthetic protocols using control reactions with known yields (e.g., 65–75% for analogous dihydropyrimidines) .

- Contradiction Analysis : Cross-reference crystallographic data (CCDC deposition numbers) with biological assays to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.